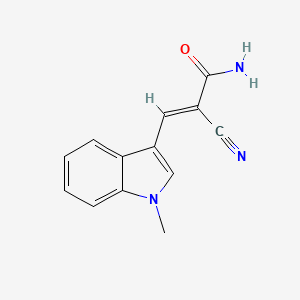![molecular formula C17H25NO3S B2992104 N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide CAS No. 2411248-19-4](/img/structure/B2992104.png)
N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide, also known as MSPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has been found to have potential applications in various scientific fields. In the medical field, N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has been studied as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In addition to its medical applications, N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has been studied for its potential use as a catalyst in chemical reactions. It has been found to be an effective catalyst for the synthesis of various organic compounds, including cyclic carbonates and lactones.
Mecanismo De Acción
The mechanism of action of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation through its effects on various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide has several biochemical and physiological effects. In vitro studies have shown that N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide is its potential as a treatment for cancer and inflammatory diseases. It also has potential applications as a catalyst in chemical reactions. However, one limitation of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for research on N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide. One area of interest is its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide and its effects on various signaling pathways in the body. Finally, research is needed to develop more efficient synthesis methods for N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide and to improve its solubility in water for easier use in lab experiments.
Métodos De Síntesis
N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methylsulfonylpropanal with 3-propylbenzyl bromide, followed by the addition of propargyl bromide and subsequent reduction with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with propionyl chloride.
Propiedades
IUPAC Name |
N-(3-methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-4-8-15-9-6-10-16(13-15)14-18(17(19)5-2)11-7-12-22(3,20)21/h5-6,9-10,13H,2,4,7-8,11-12,14H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSCUBPAGBTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)CN(CCCS(=O)(=O)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

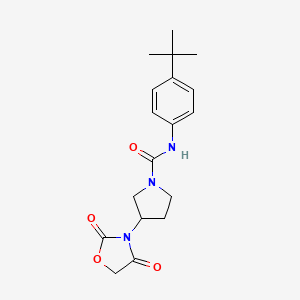
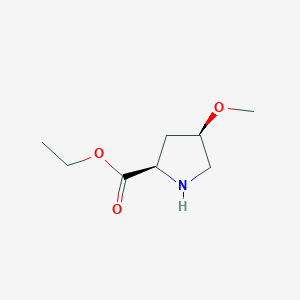
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)
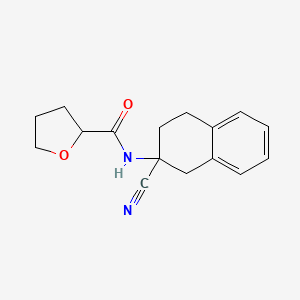
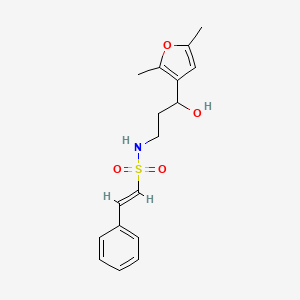
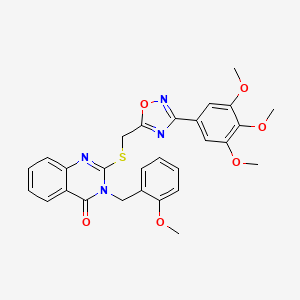
![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2992034.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2992039.png)

![(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)
